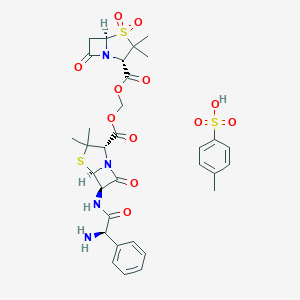
Sultamicillin tosylate
Overview
Description
It is a 2-oxo monocarboxylic acid that is derived from 3,4-dihydroxyphenylpyruvic acid, where the hydroxy group at position 3 is substituted by a methoxy group . This compound plays a significant role in the metabolism of catecholamines, which include neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Mechanism of Action
Target of Action
Sultamicillin tosylate is a mutual prodrug of ampicillin and sulbactam . Its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . These proteins play a crucial role in the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall formation .
Mode of Action
This compound acts by inhibiting the biosynthesis of the bacterial cell wall mucopeptide . Ampicillin, one of the active metabolites of sultamicillin, binds to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . This results in a weakened cell wall, leading to osmotic instability and ultimately cell lysis . Sulbactam, the other active metabolite, is a β-lactamase inhibitor that extends the spectrum of ampicillin to include β-lactamase-producing strains of bacteria .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, sultamicillin disrupts the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption leads to cell wall lysis and death of the bacteria .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract with a bioavailability of 80% . After oral intake, it is hydrolytically cleaved to ampicillin and sulbactam by enzymes in the gut wall . These two substances are then released into the system in a 1:1 molar ratio . The drug is mainly excreted via the kidneys .
Result of Action
The action of this compound results in the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the drug causes the bacteria to become osmotically unstable, leading to cell lysis . This makes this compound effective in the treatment of infections caused by β-lactamase-producing bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the pH of the stomach and the presence of food . Furthermore, the drug’s efficacy can be influenced by the presence of β-lactamase-producing bacteria, against which this compound is particularly effective .
Biochemical Analysis
Biochemical Properties
Sultamicillin tosylate plays a significant role in biochemical reactions. It is a mutual prodrug of ampicillin and sulbactam . After oral intake, it is absorbed and hydrolytically cleaved to ampicillin and sulbactam by enzymes in the gut wall . These two substances are then released into the system in a 1:1 molar ratio .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by extending the antibacterial activity of ampicillin to include some beta-lactamase-producing strains of bacteria that would otherwise be resistant .
Molecular Mechanism
The mechanism of action of this compound is quite comprehensive. Ampicillin prevents bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins, resulting in inhibition of the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . Sulbactam, a beta-lactamase inhibitor, irreversibly inhibits many beta-lactamases that occur in resistant bacteria strains .
Temporal Effects in Laboratory Settings
It is known that this compound is better absorbed from the gut than ampicillin/sulbactam, decreasing the chances of diarrhea and dysentery .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its absorption and hydrolytic cleavage to ampicillin and sulbactam by enzymes in the gut wall .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily facilitated through its absorption from the gut and subsequent release into the system in a 1:1 molar ratio of ampicillin and sulbactam .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanilpyruvic acid can be synthesized through various chemical reactions. One common method involves the oxidation of vanillyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires controlled conditions to ensure the selective oxidation of the alcohol group to the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of vanilpyruvic acid may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher yields and selectivity compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Vanilpyruvic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form vanillactic acid.
Reduction: Reduction reactions can convert vanilpyruvic acid to vanillyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Vanillactic Acid: Formed through oxidation.
Vanillyl Alcohol: Formed through reduction.
Scientific Research Applications
Vanilpyruvic acid has several scientific research applications, including:
Comparison with Similar Compounds
Phenylpyruvic Acid: Another 2-oxo monocarboxylic acid with a phenyl group.
Pyruvic Acid: The simplest alpha-keto acid, involved in various metabolic pathways.
Vanillactic Acid: A direct oxidation product of vanilpyruvic acid.
Uniqueness: Vanilpyruvic acid is unique due to its specific role in catecholamine metabolism and its structural features, such as the methoxy group substitution, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSPKNZHGIDQM-CGAOXQFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048641 | |
| Record name | Sultamicillin tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83105-70-8 | |
| Record name | Sultamicillin tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83105-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultamicillin tosilate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083105708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sultamicillin tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83105-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULTAMICILLIN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46940LU8EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sultamicillin tosylate itself doesn't directly interact with bacterial targets. Instead, it acts as a prodrug, getting hydrolyzed in vivo to release its active components: ampicillin and sulbactam. [, , ] Ampicillin, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Sulbactam, a beta-lactamase inhibitor, protects ampicillin from degradation by bacterial beta-lactamases, thus extending its spectrum of activity. [, ]
A: Several analytical techniques are used to characterize and quantify this compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for this purpose. [, ] Studies have utilized RP-HPLC with UV detection at wavelengths ranging from 225 nm to 230 nm. [, ] This method allows for the separation and quantification of this compound in bulk form, pharmaceutical dosage forms, and potentially in biological samples. [, ]
A: Yes, research indicates that humidity significantly impacts the stability of this compound tablets compared to heat. [] Storing this compound tablets in glass bottles with desiccant is recommended over blister packs to mitigate degradation due to humidity. [] This highlights the importance of appropriate packaging for preserving drug stability.
A: Studies exploring this compound complexes with Hydroxypropyl-β-cyclodextrin (HP-βCD) and L-arginine have shown promising results. [] These complexes displayed enhanced solubility and antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to free this compound. [] This highlights the potential of complexation strategies for improving drug delivery and efficacy.
A: While the provided research doesn't delve into specific resistance mechanisms for this compound, it's important to note that bacterial resistance to beta-lactam antibiotics, including ampicillin, is a significant clinical concern. Resistance often arises from the production of beta-lactamases, which hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. [] The inclusion of sulbactam in this compound aims to combat this resistance mechanism by inhibiting these enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


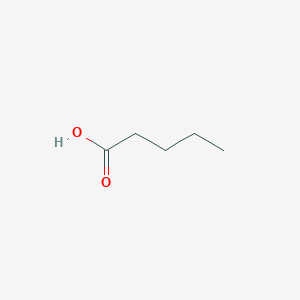
![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)
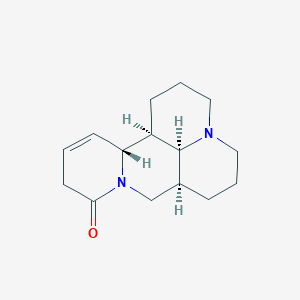
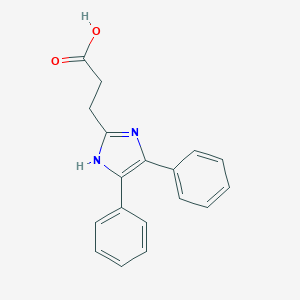

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)
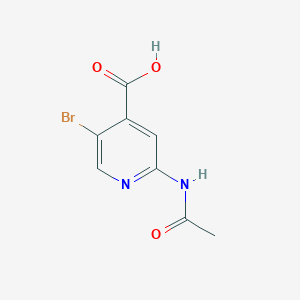

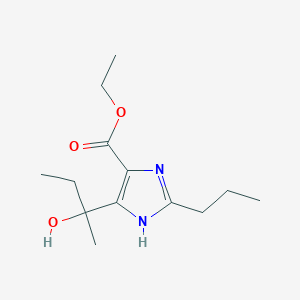
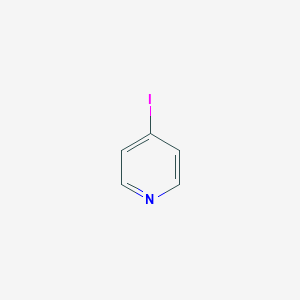
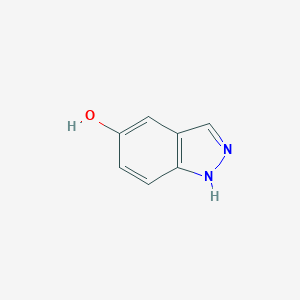
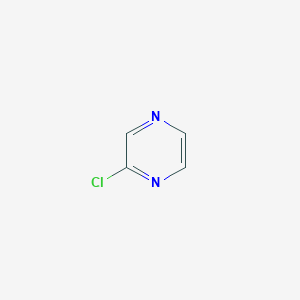
![3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol](/img/structure/B57799.png)
![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)
